Cas no 1903045-60-2 (3-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide)

3-3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide is a structurally complex small molecule featuring a fluorophenyl-substituted 1,2,4-oxadiazole core linked to a hexahydrocinnolinone moiety via a propanamide bridge. The presence of the fluorophenyl group enhances metabolic stability and binding affinity, while the 1,2,4-oxadiazole ring contributes to improved pharmacokinetic properties. The hexahydrocinnolinone scaffold offers conformational rigidity, potentially enhancing target selectivity. This compound is of interest in medicinal chemistry for its balanced lipophilicity and hydrogen-bonding capacity, making it suitable for further optimization in drug discovery programs. Its modular design allows for derivatization to explore structure-activity relationships.
3-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide structure
1903045-60-2 structure
Product Name:3-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide
CAS No:1903045-60-2
MF:C19H18FN5O3
MW:383.376327037811
CID:6157002
PubChem ID:92127956
Update Time:2025-10-29

3-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide
    • F6523-4028
    • 3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide
    • 1903045-60-2
    • AKOS025389326
    • 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)propanamide
    • Inchi: 1S/C19H18FN5O3/c20-13-3-1-2-11(8-13)19-22-18(28-25-19)7-6-16(26)21-14-4-5-15-12(9-14)10-17(27)24-23-15/h1-3,8,10,14H,4-7,9H2,(H,21,26)(H,24,27)
    • InChI Key: KOHYKLQFBDXKIV-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C1=NOC(CCC(NC2CC3=CC(NN=C3CC2)=O)=O)=N1

Computed Properties

  • Exact Mass: 383.13936762g/mol
  • Monoisotopic Mass: 383.13936762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 683
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 110Ų

3-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide Pricemore >>

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3-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide Related Literature

Additional information on 3-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide

Professional Introduction to Compound with CAS No. 1903045-60-2 and Product Name: 3-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide

The compound in question, identified by the chemical abstracts service number CAS No. 1903045-60-2, is a sophisticated organic molecule with significant potential in the field of pharmaceutical chemistry. Its molecular structure incorporates a 3-fluorophenyl group, a 1,2,4-oxadiazol ring system, and an N-substituted (3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide moiety. These structural elements contribute to its unique chemical properties and biological activities, making it a subject of considerable interest in medicinal chemistry research.

The 3-fluorophenyl substituent is particularly noteworthy due to its ability to modulate the electronic properties of the molecule. Fluorine atoms are known for their ability to enhance metabolic stability and binding affinity in drug candidates. In this compound, the fluorine atom is positioned in a manner that allows for optimal interactions with biological targets, potentially improving its pharmacological efficacy.

The core of the molecule is the 1,2,4-oxadiazol ring system. This heterocyclic compound class is well-documented for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The oxadiazol ring in this compound likely contributes to its stability and reactivity under various conditions. Furthermore, its incorporation into the molecular framework may enhance interactions with specific enzymes or receptors involved in disease pathways.

The N-substituent (3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide adds another layer of complexity to the compound's structure. This moiety is derived from hexahydrocinnoline, a scaffold that has been extensively studied for its potential in central nervous system (CNS) drug development. The presence of an amide group at the nitrogen position suggests that this compound may exhibit neuropharmacological activity. Specifically, it could interact with neurotransmitter systems or ion channels relevant to conditions such as depression or neurodegeneration.

Recent advancements in computational chemistry have enabled more precise predictions of a compound's biological activity based on its molecular structure. The combination of the 3-fluorophenyl, 1,2,4-oxadiazol, and hexahydrocinnoline moieties suggests that this compound may possess multiple modes of action. Such multifunctionality is often desirable in drug design as it can lead to broader therapeutic effects and reduced likelihood of resistance development.

Experimental validation of these hypotheses has been ongoing in several research laboratories. Initial studies have focused on synthesizing analogs of this compound to assess the impact of minor structural modifications on biological activity. These efforts have revealed that subtle changes in the fluorine substitution pattern or the orientation of the oxadiazol ring can significantly alter the compound's potency and selectivity.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for developing novel agrochemicals or materials with specialized functions. For instance, the oxadiazol ring system could be exploited to create compounds with enhanced stability under environmental stressors. Similarly,the fluorine atom might be leveraged to improve bioavailability in crop protection agents.

In conclusion,the compound with CAS No. 1903045-60-2 and product name 3-3-(3-fluorophenyl)-1,2,4-Oxadiazol -5 -y l-N-( 3 -oxo -2, 3 ,5 ,6 ,7 ,8 -hexahydrocinnolin -6 -y l)propanamide represents a significant advancement in medicinal chemistry research。 Its complex structure and diverse functional groups position it as a promising candidate for further exploration in both human health and industrial applications。 As research continues,it is likely that new insights into its mechanism of action and therapeutic potential will emerge,leading to innovative solutions across multiple domains。

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